
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate, also known as DMF-P, is a hydrate of dimethyl phosphonate with the chemical formula C3H6F3O3P. It is a colorless, water-soluble solid with a melting point of 55°C. DMF-P is widely used in organic synthesis and its application in scientific research is increasing due to its unique properties.
Mécanisme D'action
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate is believed to act as a nucleophile in organic reactions, forming a covalent bond with the substrate molecule. This covalent bond is then broken, allowing the substrate molecule to be modified. Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate also acts as a catalyst, accelerating the reaction rate by providing an alternative reaction pathway.
Biochemical and Physiological Effects
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate has been shown to be non-toxic and non-irritating to human skin, making it a safe and effective reagent for use in scientific research. In addition, it has been demonstrated to be non-mutagenic, non-carcinogenic, and non-teratogenic, meaning it does not cause genetic mutations, cancer, or birth defects.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and its water solubility makes it easy to handle and store. Furthermore, its low toxicity and non-irritating properties make it safe to use in the laboratory. However, its reactivity with certain substrates can be unpredictable, and it can be difficult to remove from the reaction mixture.
Orientations Futures
The use of Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate in scientific research is expected to continue to expand, as its unique properties make it a useful reagent for a variety of applications. Potential future directions include its use as a catalyst in the synthesis of peptides, as a ligand in the synthesis of metal complexes, and as a reagent in the synthesis of organic compounds. In addition, further research into its biochemical and physiological effects could lead to new applications in the pharmaceutical and agrochemical industries.
Méthodes De Synthèse
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate is prepared by reacting dimethyl phosphonate with trifluoroacetic anhydride in an aqueous solution. The reaction is typically carried out at a temperature of 65-75°C and requires the presence of an acid catalyst such as p-toluenesulfonic acid. The product is then filtered and washed to remove the excess reactants, and the resulting Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate is dried to obtain a pure compound.
Applications De Recherche Scientifique
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of peptides, as a catalyst in the preparation of cyclic carbonates, and as a ligand in the synthesis of metal complexes. It is also used as a reagent in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals, and in the synthesis of polymers.
Propriétés
IUPAC Name |
3-dimethoxyphosphoryl-1,1,1-trifluoropropan-2-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3O4P.H2O/c1-11-13(10,12-2)3-4(9)5(6,7)8;/h3H2,1-2H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCGQEUDHNCRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)C(F)(F)F)OC.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3O5P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


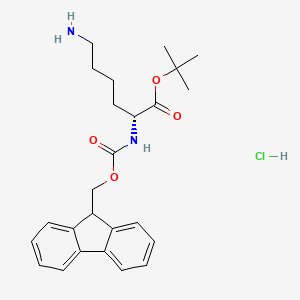
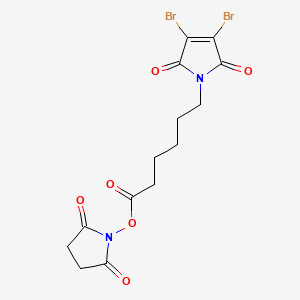
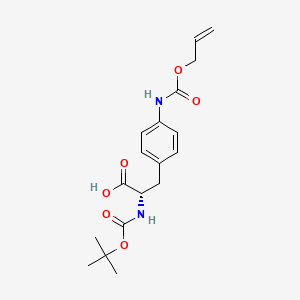
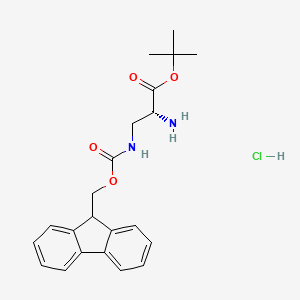
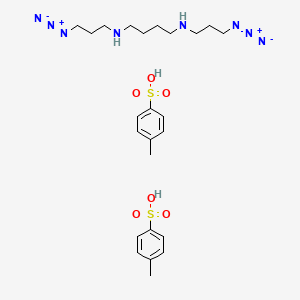
![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)

![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)
![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![[S(R)]-N-[(S)-[2-(di-t-Butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288643.png)
![3-[(2,6-Bis(dibromophenyl)amino]-4-[[(8α,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)